![molecular formula C16H26ClN3O2 B4060653 N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4060653.png)
N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride
Description
Synthesis Analysis
The synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride and its derivatives involves multi-step chemical reactions, starting from basic building blocks like piperazine. A practical process described by Guillaume et al. (2003) involves starting from piperazine and N-chloroacetyl-2,6-xylidine, leading to the target compound with significant yields after purification steps such as filtration and solvent extraction (Guillaume et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and biological activity. Studies often employ spectroscopic methods like NMR to elucidate the structure. For example, a study on a similar compound by Bing‐Yi Qin et al. (2005) provided complete NMR assignments using techniques like DEPT, H-H COSY, HMQC, and HMBC, which are essential for understanding the molecular geometry and functional groups' arrangement (Bing‐Yi Qin et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride showcase its reactivity with various reagents, leading to a wide range of derivatives with potential biological activities. Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives, exhibiting significant antibacterial and antifungal activities, demonstrating the compound's versatility in chemical modifications for targeted biological effects (Khan et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their formulation and application in different domains. The crystal structure analysis provides insights into the compound's stability and reactivity. For instance, Gowda et al. (2009) analyzed the crystal structure of a closely related compound, revealing the conformational aspects and intermolecular interactions that define its solid-state properties (Gowda et al., 2009).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-13-3-4-15(11-14(13)2)17-16(21)12-19-7-5-18(6-8-19)9-10-20;/h3-4,11,20H,5-10,12H2,1-2H3,(H,17,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBABSBCJPYXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CCO)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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